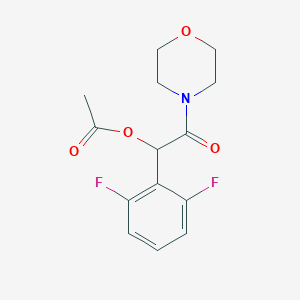
1-(2,6-二氟苯基)-2-吗啉-2-氧代乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a morpholino group, and an oxoethyl acetate moiety
科学研究应用
1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluoroaniline, undergoes acylation with acetic anhydride to form 2,6-difluoroacetanilide.
Introduction of the Morpholino Group: The difluoroacetanilide is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to introduce the morpholino group.
Formation of the Oxoethyl Acetate Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate to form the oxoethyl acetate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
- 1-(2,6-Difluorophenyl)-2-piperidino-2-oxoethyl acetate
- 1-(2,6-Difluorophenyl)-2-pyrrolidino-2-oxoethyl acetate
- 1-(2,6-Difluorophenyl)-2-azetidino-2-oxoethyl acetate
Comparison: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is unique due to the presence of the morpholino group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cyclic amine groups, such as piperidine, pyrrolidine, or azetidine. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
属性
IUPAC Name |
[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMERBSLPBMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














